

Application Notes and Protocols: Negishi Cross-Coupling of 4-Bromo-8-fluoroquinoline

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Compound of Interest

Compound Name: 4-Bromo-8-fluoroquinoline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1][2] Due to the high functional group tolerance and reactivity of organozinc reagents, the Negishi coupling has found broad application in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This document provides detailed application notes and protocols for the Negishi cross-coupling of **4-Bromo-8-fluoroquinoline**, a key intermediate in the development of novel therapeutic agents and functional materials. The resulting 4-aryl-8-fluoroquinoline scaffold is a prevalent motif in many biologically active compounds.

Reaction Principle

The catalytic cycle of the Negishi cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A low-valent palladium(0) or nickel(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (**4-Bromo-8-fluoroquinoline**). This is followed by transmetalation, where the aryl group from the organozinc reagent is transferred to the metal center. Finally, reductive elimination from the resulting diorganometallic complex yields the desired 4-aryl-8-fluoroquinoline product and regenerates the active catalyst.

Applications in Drug Discovery and Materials Science

The 4-aryl-8-fluoroquinoline core is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the substituent at the 4-position allows for the modulation of pharmacological activity.

Potential Therapeutic Applications:

- **Anticancer Agents:** Many quinoline derivatives exhibit potent anticancer activity. The functionalized 4-aryl-8-fluoroquinolines can be explored as inhibitors of various kinases or other cancer-related targets.
- **Antibacterial Agents:** The fluoroquinolone scaffold is a well-established class of antibiotics. Novel derivatives can be synthesized to combat drug-resistant bacterial strains.
- **Antiviral and Antimalarial Drugs:** Quinolines have a long history in the treatment of malaria, and new analogs are continuously being investigated for their efficacy against various viral infections.

Applications in Materials Science:

- **Organic Light-Emitting Diodes (OLEDs):** The rigid, planar structure of the quinoline ring system makes these compounds promising candidates for use as emitters or host materials in OLEDs.
- **Sensors:** The fluorescence properties of quinoline derivatives can be tailored for the development of selective and sensitive chemical sensors.

Experimental Protocols

The following protocols are representative examples for the Negishi cross-coupling of **4-Bromo-8-fluoroquinoline** with various arylzinc reagents. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Negishi cross-coupling of **4-Bromo-8-fluoroquinoline** with a pre-formed arylzinc reagent.

Materials:

- **4-Bromo-8-fluoroquinoline**
- Arylzinc halide (e.g., Phenylzinc chloride, 2-Thienylzinc bromide) (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)
- Ligand (if required, e.g., XPhos, SPhos) (1-10 mol%)
- Anhydrous solvent (e.g., THF, Dioxane, Toluene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand (if used).
- Add **4-Bromo-8-fluoroquinoline** and the anhydrous solvent.
- Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
- Slowly add the arylzinc halide solution via syringe.
- Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the Negishi cross-coupling of haloquinolines with various organozinc reagents, providing a reference for expected yields and reaction conditions.

Table 1: Palladium-Catalyzed Negishi Coupling of 4-Bromoquinolines with Arylzinc Reagents

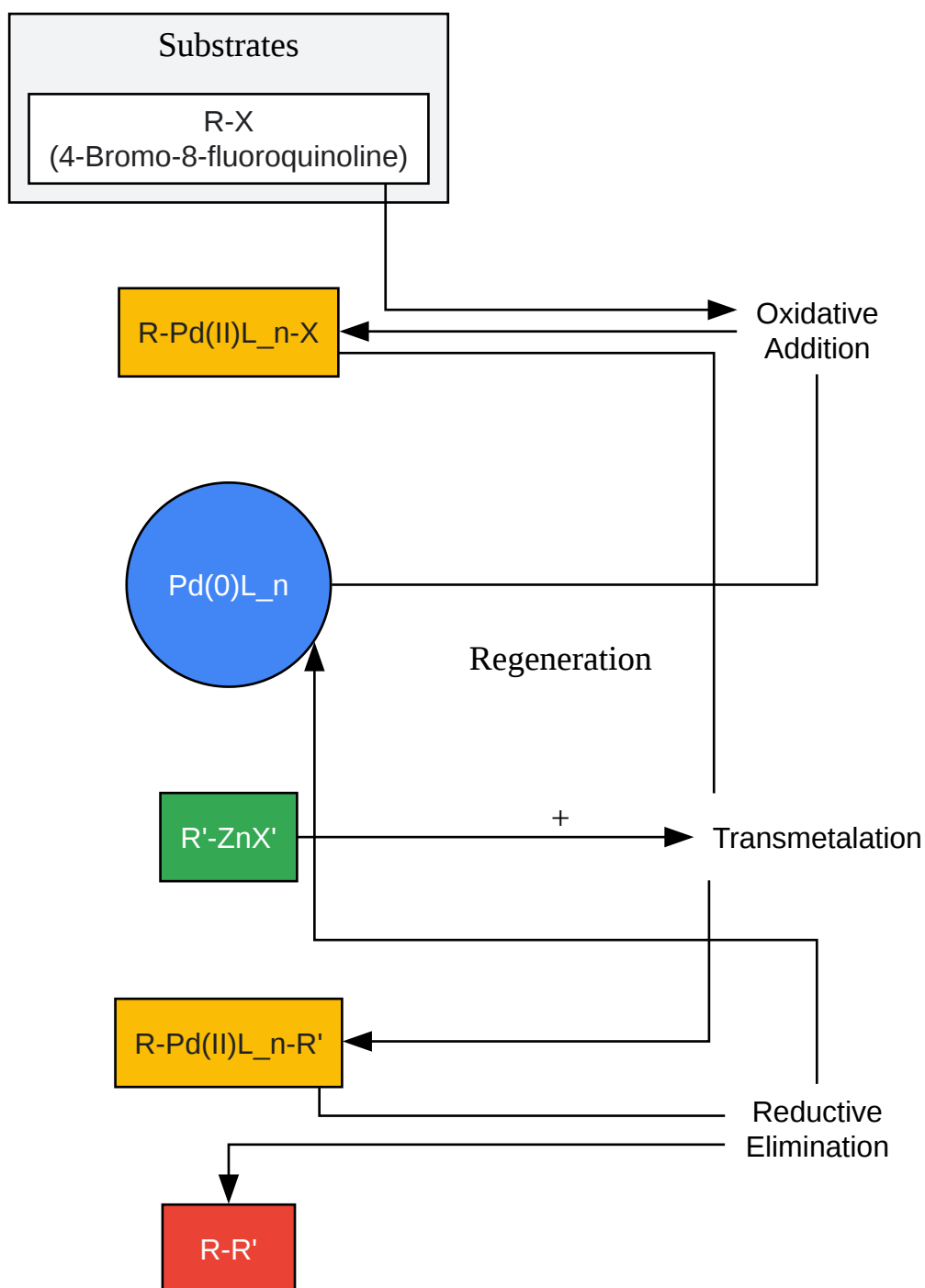
Entry	Arylzinc Reagent	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylzinc chloride	Pd(PPh ₃) ₄ (5)	-	THF	65	12	85
2	4-Methoxyphenylzinc bromide	Pd ₂ (dba) ₃ (2)	SPhos (4)	Dioxane	80	8	92
3	2-Thienylzinc chloride	PdCl ₂ (dppf) (3)	-	Toluene	100	6	88
4	3-Pyridylzinc bromide	Pd(OAc) ₂ (2)	XPhos (4)	THF	70	10	78

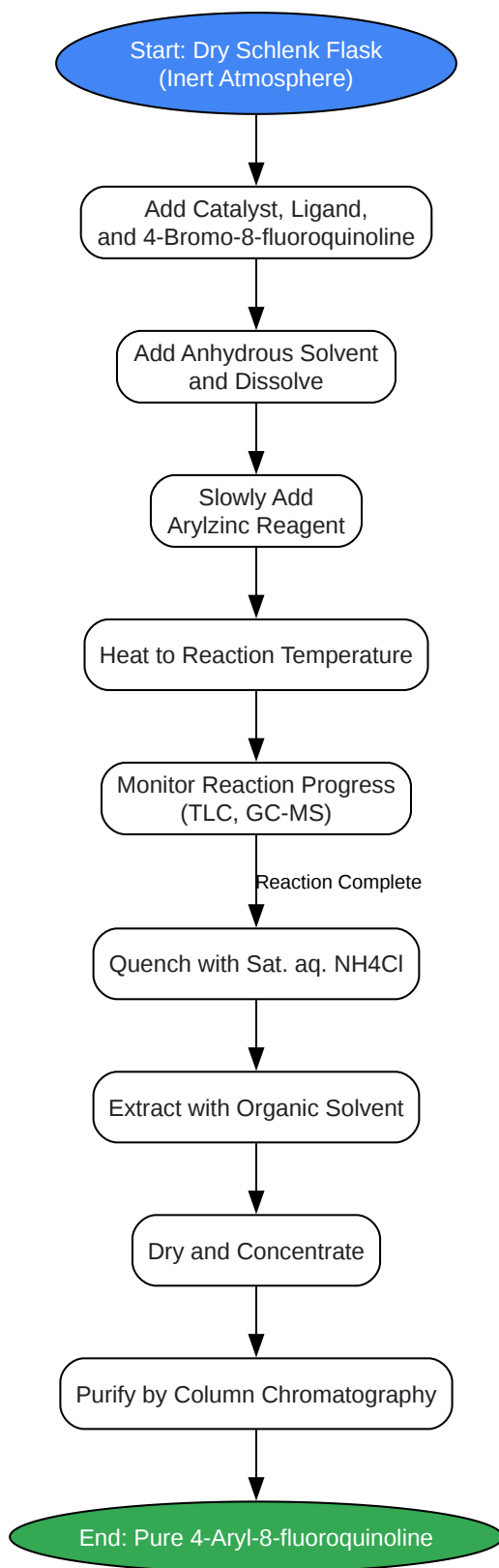
Table 2: Nickel-Catalyzed Negishi Coupling of 4-Chloroquinolines with Alkylzinc Reagents

Entry	Alkylzinc Reagent	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Ethylzinc bromide	NiCl ₂ (dppp) (5)	-	THF	25	24	75
2	Isopropyl zinc chloride	Ni(acac) ₂ (5)	dppe (10)	NMP	60	18	68
3	Cyclohexylzinc bromide	Ni(COD) ₂ (5)	-	DMAc	50	20	72

Visualizations

Catalytic Cycle of Negishi Cross-Coupling





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References

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